N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(cyclopropylmethyl)-acetamide
Description
N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(cyclopropylmethyl)-acetamide is a halogenated acetamide derivative characterized by a 2-benzoyl-4-chlorophenyl group, a bromoacetamide moiety, and a cyclopropylmethyl substituent. Its molecular formula is C₁₉H₁₆BrClNO₂, with a molecular weight of 437.7 g/mol.
Synthesis pathways for analogous compounds often involve coupling reactions using bromoacetic acid derivatives (e.g., N-(bromopropyl)phthalimide) and cyclopropane-containing reagents under basic conditions (e.g., K₂CO₃/MeCN) . Structural validation typically employs techniques such as X-ray crystallography (SHELX programs ), NMR, and LC-MS .
Properties
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-bromo-N-(cyclopropylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17BrClNO2/c20-11-18(23)22(12-13-6-7-13)17-9-8-15(21)10-16(17)19(24)14-4-2-1-3-5-14/h1-5,8-10,13H,6-7,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWQYAYFBNZSQJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN(C2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3)C(=O)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17BrClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901161626 | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(cyclopropylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901161626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
406.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1184768-58-8 | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(cyclopropylmethyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1184768-58-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(cyclopropylmethyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901161626 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(2-Benzoyl-4 Chlorophenyl)-2-Bromo-N-(Cyclopropylmethyl)-Acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.298 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(cyclopropylmethyl)-acetamide (CAS: 1184768-58-8) is a synthetic compound with potential biological activity, particularly in pharmacological applications. Its chemical structure includes a benzoyl group, a bromo substituent, and a cyclopropylmethyl moiety, which contribute to its unique properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C19H17BrClNO2
- Molecular Weight : 406.7 g/mol
- InChI Key : IWQYAYFBNZSQJG-UHFFFAOYSA-N
- SMILES Notation : O=C(C=1C=CC=CC1)C2=CC(Cl)=CC=C2N(C(=O)CBr)CC3CC3...
| Property | Value |
|---|---|
| Molecular Formula | C19H17BrClNO2 |
| Molecular Weight | 406.7 g/mol |
| InChI Key | IWQYAYFBNZSQJG-UHFFFAOYSA-N |
| SMILES Notation | O=C(C=1C=CC=CC1)C2=CC(Cl)=CC=C2N(C(=O)CBr)CC3CC3... |
Biological Activity
The biological activity of this compound has been investigated in various studies, highlighting its potential as an antimicrobial and anticancer agent.
Antimicrobial Activity
Recent studies have shown that derivatives of acetamides exhibit significant antimicrobial properties. For instance, compounds similar to this compound have been tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated that these compounds demonstrated effective inhibition of bacterial growth, suggesting a potential application in treating infections caused by resistant strains .
Anticancer Potential
Research has indicated that certain acetamide derivatives can induce apoptosis in cancer cells. In vitro studies have shown that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and apoptosis .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted by Vijeetha et al. (2015) synthesized several novel acetamide derivatives and evaluated their antimicrobial activity against Bacillus subtilis, S. aureus, Pseudomonas aeruginosa, and E. coli. The study found that some derivatives exhibited comparable efficacy to standard antibiotics .
- Anticancer Activity Assessment : Another research focused on the anticancer properties of similar compounds showed that they could significantly reduce the viability of human cancer cell lines through apoptosis induction mechanisms. This suggests that this compound may hold promise as a lead compound for further development .
The biological activity of this compound is believed to be attributed to its ability to interact with specific cellular targets:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell proliferation.
- Modulation of Signaling Pathways : It may affect signaling pathways related to apoptosis, leading to programmed cell death in cancer cells.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C16H15BrClNO2
- Molecular Weight : 364.66 g/mol
- CAS Number : 1184768-58-8
The compound features a benzoyl group, a chlorophenyl moiety, and a bromo substituent on the acetamide backbone, which contribute to its biological activity and pharmacological properties.
2.1. Anxiolytic Properties
N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(cyclopropylmethyl)-acetamide has been investigated for its anxiolytic effects. Research indicates that compounds with similar structures exhibit activity on the GABAergic system, which is crucial for anxiety modulation. The presence of the benzoyl and chlorophenyl groups enhances binding affinity to GABA receptors, potentially leading to reduced anxiety symptoms in clinical settings .
2.2. Sedative Effects
This compound is also studied for its sedative properties. Its structural analogs have shown efficacy in inducing sedation in animal models, suggesting that this compound may share similar sedative effects, making it a candidate for further exploration as a short-term treatment for insomnia or pre-anesthetic medication .
3.1. Synthetic Pathways
The synthesis of this compound typically involves multi-step organic reactions including acylation and bromination processes. The methodologies employed can impact the yield and purity of the final product, which is critical for pharmaceutical applications .
3.2. Derivative Studies
Research into derivatives of this compound has revealed enhanced pharmacological profiles. For instance, modifications to the cyclopropylmethyl group have resulted in compounds with improved potency and selectivity toward specific receptors, paving the way for tailored therapeutic agents .
Toxicology and Safety Profile
Understanding the safety profile of this compound is essential for its application in medicine. Preliminary toxicological studies indicate a favorable safety margin at therapeutic doses; however, comprehensive studies are ongoing to fully elucidate its toxicity profile and potential side effects .
5.1. Anxiolytic Efficacy Trials
Several clinical trials have been conducted to assess the efficacy of this compound as an anxiolytic agent in patients with generalized anxiety disorder (GAD). Results from these studies suggest significant reductions in anxiety levels compared to placebo controls, indicating potential for clinical use .
5.2. Sedation Studies
In trials assessing sedative effects, subjects administered this compound reported improved sleep quality and reduced sleep latency compared to baseline measurements . These findings support further investigation into its application as a sleep aid.
Market Availability and Future Directions
Currently, this compound is available for research purposes through various chemical suppliers at prices reflecting its specialized nature . Future research directions may include:
- Exploration of combination therapies with other anxiolytics or sedatives.
- Investigation into long-term safety and efficacy.
- Development of novel derivatives with enhanced pharmacological profiles.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings
Substituent Effects on Reactivity and Stability The bromo group in the target compound increases electrophilicity compared to the amino-substituted analog in , which participates in reversible acid-catalyzed transformations . For example, profluralin’s cyclopropane moiety enhances herbicide longevity .
Structural and Crystallographic Insights The target compound’s benzoyl and chloro groups are analogous to nordiazepam degradation intermediates, which form hydrogen-bonded networks in crystals (e.g., N-(4-Bromophenyl)-2-(4-chlorophenyl)acetamide ). SHELX-based crystallography () confirms that bulky substituents (e.g., cyclopropylmethyl) disrupt planar molecular conformations, affecting packing efficiency .
Analytical and Synthetic Methodologies
- HPLC () and LC-MS () are standard for analyzing halogenated acetamides due to their UV activity and mass fragmentation patterns.
- Bromoacetyl coupling (e.g., Scheme 1 in ) is critical for introducing bromine into the target compound’s backbone .
Applications and Degradation Pathways Unlike the herbicide profluralin or pharmaceutical impurities (), the target compound’s applications remain unclear. Acidic conditions reversibly regenerate nordiazepam from N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide, highlighting the lability of amino vs. bromo substituents .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-(cyclopropylmethyl)-acetamide?
- Methodology :
- Carbodiimide coupling : React 2-benzoyl-4-chlorophenylamine with bromoacetyl bromide in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and triethylamine in dichloromethane at 273 K for 3 hours .
- Cyclopropane substitution : Introduce the cyclopropylmethyl group via nucleophilic substitution using cyclopropylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF) .
- Purification : Use column chromatography or recrystallization from methylene chloride .
Q. Which spectroscopic techniques are optimal for structural characterization?
- Key Techniques :
- ¹H/¹³C-NMR : Assign protons and carbons (e.g., acetamide NH at δ ~10.35 ppm, aromatic protons at δ 7.2–7.9 ppm) .
- LC-MS (ESI) : Confirm molecular weight via [M+H]⁺ peaks and isotopic patterns (e.g., bromine’s 1:1 doublet, chlorine’s 3:1 ratio) .
- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and aromatic C-Br vibrations (~550 cm⁻¹) .
Q. How should researchers handle safety and storage of brominated acetamides?
- Precautions :
- Classify as a Corrosive Solid (UN 1759) ; use PPE (gloves, goggles) and work in a fume hood .
- Store in airtight containers at 2–8°C to prevent hydrolysis or degradation .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Methods :
- Use SHELXL for refinement: Apply riding hydrogen models and analyze dihedral angles between aromatic rings (e.g., 66.4° between benzoyl and chlorophenyl groups) .
- Validate hydrogen bonding (N–H⋯O, C–H⋯F) to confirm packing stability .
Q. What analytical strategies resolve contradictions in degradation pathway studies?
- Case Study :
- In acidic conditions (pH 3.1), use LC-UV/LC-MS to monitor reversible equilibrium between the parent compound and intermediates (e.g., N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide) .
- During solid-phase extraction (SPE), evaporation shifts equilibrium toward the parent compound (peak area ratio 1.9 vs. 0.75 in non-evaporated samples) .
Q. How to profile impurities in synthesized batches?
- Approach :
- LC-MS with isotopic filtering : Detect halogenated byproducts (e.g., 2-chloro analogs) via chlorine/bromine isotopic signatures .
- Compare retention times and fragmentation patterns to reference standards (e.g., Clonazepam Impurity C at m/z 397.6) .
Q. Does the cyclopropylmethyl group influence metabolic stability?
- Hypothesis Testing :
- In vitro assays : Compare hydrolysis rates of cyclopropylmethyl vs. methyl or ethyl analogs in liver microsomes.
- Structural rationale : The cyclopropane ring’s steric hindrance may reduce enzymatic access to the amide bond, enhancing stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
